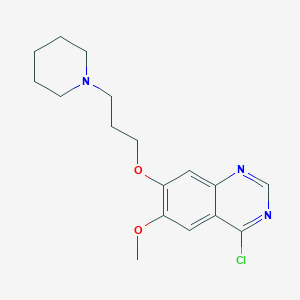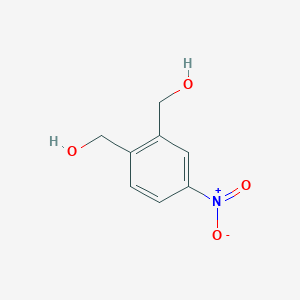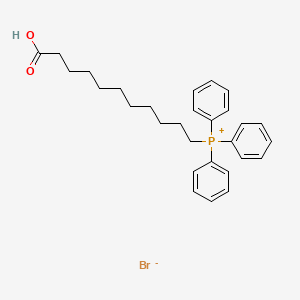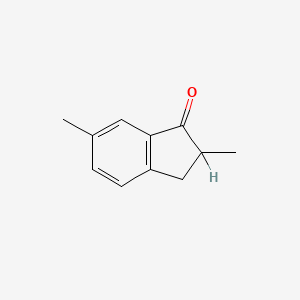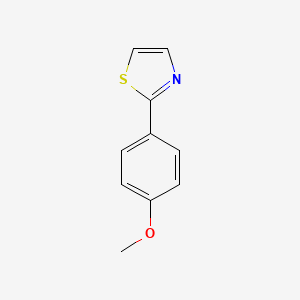
2-(4-Methoxyphenyl)-1,3-thiazole
Übersicht
Beschreibung
This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antitumor Activities
Thiazole derivatives, including structures related to 2-(4-Methoxyphenyl)-1,3-thiazole, have been extensively studied for their antiproliferative and antitumor properties. A systematic review of in vitro and in vivo studies highlights the significant anticancer activities of thiazole and oxazole derivatives, suggesting their potential as promising compounds in cancer therapy (Guerrero-Pepinosa et al., 2021).
Antioxidant and Anti-inflammatory Properties
Benzofused thiazole derivatives have been evaluated for their antioxidant and anti-inflammatory activities, showing potential as therapeutic agents in managing oxidative stress and inflammation-related disorders. This research underlines the importance of benzofused thiazole structures, such as 2-(4-Methoxyphenyl)-1,3-thiazole, in developing new antioxidant and anti-inflammatory agents (Raut et al., 2020).
Broad-Spectrum Biological Activities
Thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties, making them integral to medicinal chemistry. The diverse biological activities and therapeutic potential of thiazole-based compounds, akin to 2-(4-Methoxyphenyl)-1,3-thiazole, underscore their significance in drug discovery and development (Sharma et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Thiazolidinediones, related to the thiazole structure, have been explored as inhibitors of PTP 1B, showcasing their role in managing insulin resistance and type 2 diabetes mellitus. This highlights the therapeutic applications of thiazole derivatives in addressing metabolic disorders through enzyme inhibition (Verma et al., 2019).
Antimicrobial and Antiviral Efficacies
The antimicrobial and antiviral efficacies of thiazole derivatives, including those structurally related to 2-(4-Methoxyphenyl)-1,3-thiazole, have been documented, showing their potential as antimicrobial and antiviral agents. This aspect of thiazole derivatives is crucial in the development of new therapeutic agents to combat infectious diseases (Mech et al., 2021).
Safety And Hazards
This would involve studying the compound’s toxicity and any potential hazards associated with its use or disposal.
Zukünftige Richtungen
This would involve discussing potential areas for future research, such as new applications for the compound or ways to improve its synthesis.
Please note that this is a general outline and the specific details would depend on the compound . For a comprehensive analysis of a specific compound, I would recommend consulting the scientific literature or a trusted database. If you have any other questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPLPGGILHNNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461576 | |
| Record name | 2-(4-Methoxy-phenyl)-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1,3-thiazole | |
CAS RN |
27088-84-2 | |
| Record name | 2-(4-Methoxy-phenyl)-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


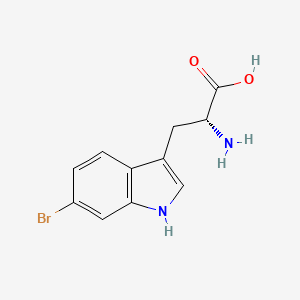
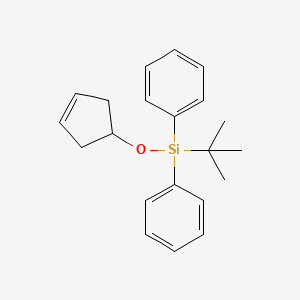
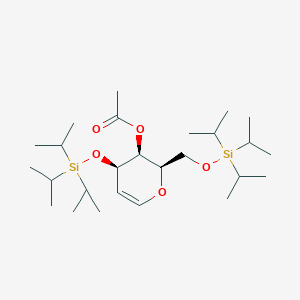
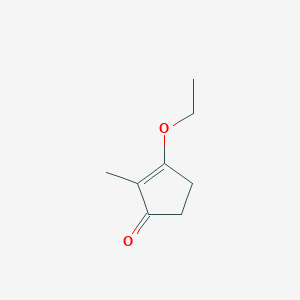
![2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1600049.png)
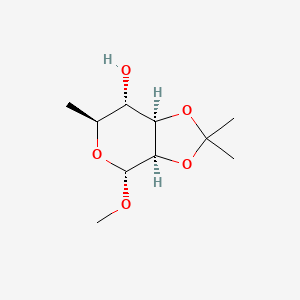
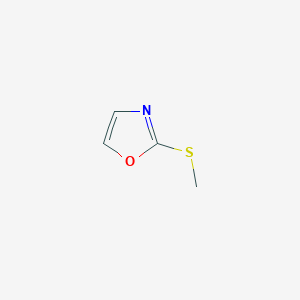
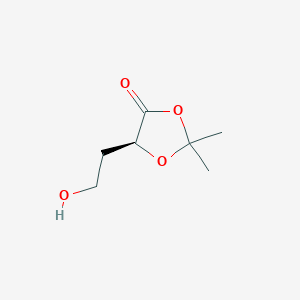
![2-[(Methylthio)(phenylthio)methylene]malononitrile](/img/structure/B1600057.png)
